molecular formula C18H11NO4 B4332968 METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE

METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE

Cat. No.: B4332968
M. Wt: 305.3 g/mol
InChI Key: LQIQVPBNRMCLKJ-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate is a heterocyclic compound that belongs to the class of chromenoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE can be achieved through several methods. One notable method involves the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant. This reaction proceeds under aerobic, metal-free conditions and yields the desired product in good to excellent yields . Another method involves the use of iodine, Lewis acid, or ionic liquid catalysts to couple 4-hydroxycoumarins, anilines, and aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of green solvents such as polyethylene glycol and catalyst-free conditions can enhance the eco-friendliness and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, oxygen, iodine, Lewis acids, and ionic liquids. The reactions are typically carried out under mild conditions to ensure high yields and minimal by-product formation .

Major Products Formed

The major products formed from these reactions include various substituted chromenoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenoquinoline derivatives such as:

Uniqueness

Methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can enhance its solubility and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 6-oxochromeno[4,3-b]quinoline-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-22-17(20)12-7-4-5-10-9-13-16(19-15(10)12)11-6-2-3-8-14(11)23-18(13)21/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIQVPBNRMCLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE
Reactant of Route 2
METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE
Reactant of Route 4
METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE
Reactant of Route 5
METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE
Reactant of Route 6
METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE

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